molecular formula C13H16N2O2 B14491619 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 62985-45-9

3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B14491619
CAS No.: 62985-45-9
M. Wt: 232.28 g/mol
InChI Key: KASJUMQYJJXARX-UHFFFAOYSA-N
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Description

3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable diketone. For 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the specific synthetic route would involve:

    Starting Materials: o-Phenylenediamine and a diketone with diethyl groups.

    Reaction Conditions: Acidic or basic catalysts, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of benzodiazepines often involves large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert benzodiazepines to their corresponding amines.

    Substitution: Various substitution reactions can occur on the benzene ring or the diazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

Benzodiazepines are studied for their unique chemical properties and potential modifications to enhance their activity or reduce side effects.

Biology

In biological research, benzodiazepines are used to study neurotransmitter interactions, receptor binding, and the effects on the central nervous system.

Medicine

Medically, benzodiazepines are used to treat anxiety, insomnia, seizures, and muscle spasms. They are also studied for their potential use in treating other neurological disorders.

Industry

In the pharmaceutical industry, benzodiazepines are important for the development of new therapeutic agents.

Mechanism of Action

Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties due to its specific diethyl substitution, potentially affecting its pharmacokinetics and pharmacodynamics compared to other benzodiazepines.

Properties

CAS No.

62985-45-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3,3-diethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-9-7-5-6-8-10(9)15-12(13)17/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

KASJUMQYJJXARX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC

Origin of Product

United States

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